molecular formula C14H12N4O2 B8502987 4-(1-Imidazolylcarbonyl)amino-6-methoxyquinoline

4-(1-Imidazolylcarbonyl)amino-6-methoxyquinoline

Cat. No. B8502987
M. Wt: 268.27 g/mol
InChI Key: VHKMHIVLMVRJSL-UHFFFAOYSA-N
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Patent
US07534793B2

Procedure details

A suspension of 4-amino-6-methoxyquinoline (406a) (2.0 g, 11 mmol) in ethanol-free chloroform (60 ml) was treated with 4-N,N-dimethylaminopyridine (1.4 g, 11.4 mmol) and 1,1′-carbonyl diimidazole (2.6 g, 15.9 mmol). The suspension became clear over 1 hour then precipitation occurred. After a further 2 hours, filtration afforded the product as a white solid which was dried in vacuo (1.8 g, 59%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[C:14](N1C=CN=C1)([N:16]1[CH:20]=[CH:19][N:18]=[CH:17]1)=[O:15]>C(O)C>[N:16]1([C:14]([NH:1][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=3)[N:5]=[CH:4][CH:3]=2)=[O:15])[CH:20]=[CH:19][N:18]=[CH:17]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=NC2=CC=C(C=C12)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
4-N,N-dimethylaminopyridine
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
2.6 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitation
WAIT
Type
WAIT
Details
After a further 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(C=NC=C1)C(=O)NC1=CC=NC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.